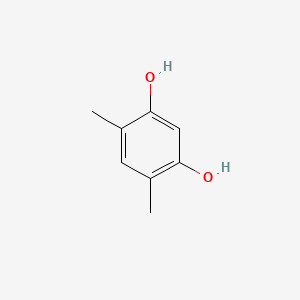

4,6-dimethylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDQSPIOJHDHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870698 | |

| Record name | 4,6-Dimethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-89-4 | |

| Record name | 4,6-Dimethylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 4,6 Dimethylbenzene 1,3 Diol

Classical Synthetic Approaches

Classical methodologies for the synthesis of 4,6-dimethylbenzene-1,3-diol can be broadly categorized into direct hydroxylation approaches and more complex, multi-step synthetic pathways. The choice of method often depends on factors such as precursor availability, desired yield, and scalability.

The direct introduction of hydroxyl groups onto a dimethylbenzene scaffold, specifically m-xylene, represents an atom-economical route to this compound. This can be pursued through both enzymatic and chemical means, each with distinct mechanisms and challenges related to regioselectivity.

Biocatalytic approaches offer a promising avenue for the selective hydroxylation of aromatic hydrocarbons under mild conditions. Research has shown that certain microorganisms can perform highly regioselective oxidations of xylene isomers.

One notable example is the bacterium Rhodococcus sp. strain DK17, which is capable of metabolizing various monocyclic aromatic hydrocarbons. nih.govoup.comoup.com While this strain cannot use m-xylene as a sole carbon source for growth, it can transform it into this compound (referred to in the literature as 2,4-dimethylresorcinol) when induced with o-xylene. nih.govoup.com The transformation is understood to occur via two successive hydroxylation events catalyzed by an o-xylene dioxygenase enzyme system. nih.govnih.gov

The regioselectivity of this enzymatic system is a key aspect of its utility. The o-xylene dioxygenase from Rhodococcus sp. DK17 demonstrates a unique ability to perform distinct regioselective hydroxylations that are dependent on the position of the substituent groups on the aromatic ring. nih.govnih.govasm.org For m-xylene, the enzyme directs the hydroxylation to the C4 and C6 positions to yield the 1,3-diol. This specificity is attributed to the precise positioning of the m-xylene molecule within the enzyme's active site. nih.gov Molecular modeling and mutagenesis studies suggest that hydrophobic interactions within the distal region of the substrate-binding pocket are crucial for substrate binding and orientation, which in turn dictates the position of hydroxylation. nih.gov

| Biocatalyst | Substrate | Key Enzyme | Product | Reaction Type |

|---|---|---|---|---|

| Rhodococcus sp. strain DK17 | m-Xylene | o-Xylene Dioxygenase | This compound | Successive Hydroxylation |

Direct chemical hydroxylation of m-xylene to selectively produce this compound is a significant challenge due to the difficulty in controlling the position and number of hydroxyl groups introduced onto the aromatic ring. The methyl groups are activating and ortho-, para-directing, which would typically favor hydroxylation at positions 2, 4, and 6. Achieving dihydroxylation specifically at the 4 and 6 positions while avoiding oxidation of the methyl groups requires a highly selective catalytic system.

While a direct, high-yield chemical synthesis for this compound from m-xylene is not prominently reported, research into the hydroxylation of other xylene isomers provides insight into potential catalytic systems. For instance, the direct hydroxylation of p-xylene (B151628) to 2,5-xylenol has been achieved using hydroxylamine as the hydroxylating agent in an ionic liquids/molybdenum catalytic system. asianpubs.orgresearchgate.net This system demonstrated high selectivity for monohydroxylation. asianpubs.orgresearchgate.net

| Substrate | Hydroxylating Agent | Catalytic System | Primary Product | Reported Conversion | Reported Selectivity |

|---|---|---|---|---|---|

| p-Xylene | Hydroxylamine | Ionic Liquid / Molybdenum | 2,5-Xylenol | 5.9-9.9% | 80-98% |

Adapting such a system for the dihydroxylation of m-xylene would require significant optimization to control the regioselectivity and achieve the desired 1,3-diol product.

Given the challenges of direct hydroxylation, multi-step pathways starting from readily available precursors offer a more controlled, albeit longer, route to this compound.

A classical approach to introducing hydroxyl groups onto an aromatic ring involves the nitration of the ring, followed by reduction of the nitro groups to amino groups, and subsequent conversion of the amino groups to hydroxyls. This strategy can be applied to the synthesis of this compound starting from m-xylene.

The key intermediate in this pathway is 4,6-dinitro-m-xylene. nist.govsigmaaldrich.comnist.gov The nitration of m-xylene can be performed using a mixture of nitric acid and sulfuric acid. The two methyl groups at positions 1 and 3 direct the electrophilic nitration to the 2, 4, and 6 positions. By controlling reaction conditions, the dinitrated product, 4,6-dinitro-m-xylene, can be obtained.

Following the dinitration, the two nitro groups are reduced to amino groups to form 4,6-diamino-m-xylene. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with agents like tin and hydrochloric acid.

The final step involves the conversion of the diamino compound to the diol. This is typically accomplished via diazotization of the amino groups with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form a bis-diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to yield this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | m-Xylene | HNO₃, H₂SO₄ | 4,6-Dinitro-m-xylene |

| 2 | 4,6-Dinitro-m-xylene | H₂, Pd/C (or Sn, HCl) | 4,6-Diamino-m-xylene |

| 3 | 4,6-Diamino-m-xylene | 1. NaNO₂, H₂SO₄, H₂O 2. H₂O, Heat | This compound |

Another versatile multi-step approach involves the use of methoxy groups as protected forms of hydroxyl groups. This strategy requires the synthesis of a dimethoxy-dimethylbenzene precursor, which is then demethylated in the final step to reveal the diol.

The synthesis would begin with a suitable precursor, such as a dimethyl-substituted cyclohexanedione, which can be aromatized to form the target diol. Alternatively, one could start with 4,6-dimethylphenol and introduce a second hydroxyl group, which is then protected. A more direct, though potentially challenging, approach would be the targeted synthesis of 1,3-dimethoxy-4,6-dimethylbenzene. The synthesis of various dimethoxy-substituted isopropyl cyanophenylacrylates has been reported, indicating the feasibility of preparing dimethoxy-dimethyl precursors. chemrxiv.org

Once the precursor, 1,3-dimethoxy-4,6-dimethylbenzene, is obtained, the final step is the cleavage of the two methyl ether bonds. This demethylation is a common transformation in organic synthesis and can be achieved with various reagents. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective, as are Lewis acids, most notably boron tribromide (BBr₃), which is particularly efficient for cleaving aryl methyl ethers under relatively mild conditions.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | (Appropriate Precursor) | (Various) | 1,3-Dimethoxy-4,6-dimethylbenzene |

| 2 | 1,3-Dimethoxy-4,6-dimethylbenzene | BBr₃ or HBr | This compound |

This method offers good control over the final structure, as the positions of the functional groups are established early in the synthesis.

Cycloaddition Reactions in the Synthesis of Related Dimethylbenzene Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules, as they form two or more bonds in a single step. acs.org Among these, the Diels-Alder, or [4+2] cycloaddition, is a highly effective method for forming cyclohexene rings. iitb.ac.in This reaction involves a conjugated diene and a dienophile and is noted for its high atom economy and stereoselectivity. mdpi.com

While specific examples of Diels-Alder reactions leading directly to this compound are not extensively detailed, the methodology is broadly applicable to the synthesis of related substituted benzene (B151609) derivatives. The core principle involves the creation of a substituted cyclohexene ring that possesses the required carbon skeleton. This intermediate can then undergo subsequent aromatization and functional group manipulation to yield the target dimethylbenzene structure. For instance, a reaction between a suitably substituted diene and a dienophile could form a dimethyl-substituted cyclohexene ring, which can then be oxidized to the aromatic benzene ring. This approach is a cornerstone for building molecular complexity efficiently. mdpi.com The versatility of cycloaddition reactions makes them a foundational strategy for accessing a wide range of carbocyclic compounds. acs.org

Advanced Synthetic Strategies and Green Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. These principles guide the development of new synthetic routes that are not only effective in the laboratory but are also environmentally benign and economically feasible.

A fundamental concept in green chemistry is atom economy , which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com It is calculated as the ratio of the formula weight of the desired product to the sum of the formula weights of all reactants, expressed as a percentage. skpharmteco.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. jocpr.comrsc.org

Addition reactions, including cycloadditions like the Diels-Alder reaction, are inherently atom-economical because all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. nih.gov Maximizing atom economy is a key goal in developing sustainable synthetic processes, as it reduces waste and improves resource efficiency. jocpr.comjk-sci.com

Furthermore, the use of expensive reagents like butyllithium or reaction conditions requiring cryogenic temperatures (e.g., -70°C) can make a process economically unfeasible on a large scale due to the need for specialized equipment. google.com Therefore, a primary goal in process development is to design simpler, more economical synthetic pathways that avoid these drawbacks and can be readily adapted for industrial-scale production. google.com

Optimizing reaction parameters is a critical process for maximizing the yield, purity, and selectivity of a chemical synthesis. sigmaaldrich.com Key variables that are typically adjusted include temperature, solvent, and the choice of catalyst and associated ligands.

Temperature: Reaction temperature can significantly influence reaction rates and product distribution. For example, increasing the temperature in certain cross-coupling reactions has been shown to improve the yield of the desired product. researchgate.net

Solvents: The choice of solvent is crucial, as it can affect reactant solubility and reactivity. Studies have shown that polar aprotic solvents can be beneficial for certain cross-coupling reactions. researchgate.net Optimizing the solvent can lead to a better balance between the conversion of starting materials and the selectivity for the desired product. scielo.br

Catalysts: Catalysts are essential for many organic transformations. The effectiveness of a metal catalyst, for instance, can be dramatically altered by the choice of ligand. In some palladium-catalyzed reactions, the addition of specific phosphine ligands, such as tri(2-furyl)phosphine (TFP), has been shown to be essential for achieving high yields. researchgate.net

The systematic optimization of these conditions is vital for developing robust and efficient synthetic protocols.

Table 1: Illustrative Example of Reaction Condition Optimization This table presents hypothetical data based on common optimization trends described in the literature to illustrate the impact of varying reaction parameters.

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2.5) | None | THF | 60 | 35 |

| 2 | Pd₂(dba)₃ (2.5) | None | THF | 80 | 50 |

| 3 | Pd₂(dba)₃ (2.5) | DPPE (5.0) | THF | 80 | <10 |

| 4 | Pd₂(dba)₃ (2.5) | TFP (5.0) | DMF | 80 | 45 |

| 5 | Pd₂(dba)₃ (2.5) | TFP (15.0) | DMF | 80 | 60 |

| 6 | Pd₂(dba)₃ (2.5) | TFP (15.0) | DMF | 80 | 74 |

Scale-Up and Industrial Feasibility Studies of Synthesis

Translating a laboratory-scale synthesis to an industrial process presents significant challenges. The primary goal is to develop a method that is not only high-yielding but also economical, safe, and scalable. google.com Industrial feasibility studies must consider several factors:

Cost of Raw Materials: The price of starting materials, reagents, and catalysts is a major determinant of economic viability. Processes that rely on expensive chemicals like 2,4-dihydroxybromobenzene or butyllithium may be too costly for large-scale production. google.com

Safety and Handling: The use of hazardous reagents, such as lachrymatory substances like benzyl bromide, can be problematic on an industrial scale, requiring special handling procedures and equipment to ensure worker safety. google.com

Process Conditions: Extreme reaction conditions, such as cryogenic temperatures, require significant energy input and specialized reactors, increasing both capital and operational costs. google.com Developing syntheses that operate at or near ambient temperature and pressure is highly desirable.

Waste Management: The environmental impact and cost of waste disposal are critical considerations. Atom-economical reactions are preferred as they minimize waste streams.

Ultimately, a successful industrial process must balance chemical efficiency with economic reality and safety and environmental regulations.

Chemical Reactivity and Derivatization of 4,6 Dimethylbenzene 1,3 Diol

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a primary class of reactions for 4,6-dimethylbenzene-1,3-diol, wherein an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The hydroxyl and methyl groups are ortho- and para-directing. In this molecule, the positions ortho and para to the hydroxyl groups are C2, C4, C5, and C6. With methyl groups occupying C4 and C6, the most activated and sterically accessible positions for substitution are C2 and C5.

The halogenation of this compound involves the substitution of ring protons with halogen atoms such as chlorine or bromine. Due to the high activation of the ring by the two hydroxyl groups, these reactions typically proceed rapidly, often without the need for a Lewis acid catalyst that is required for less reactive aromatic compounds. masterorganicchemistry.com

Reaction Pathway: The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. dalalinstitute.com The halogen molecule (e.g., Br₂) is polarized, and the aromatic ring acts as a nucleophile, attacking the electrophilic halogen atom to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity.

Regioselective Control: The directing effects of the hydroxyl groups overwhelmingly favor substitution at the C2 and C5 positions. The C2 position is ortho to both hydroxyl groups, and the C5 position is para to the C1-hydroxyl group and ortho to the C3-hydroxyl group. The strong activating nature of the hydroxyl groups ensures high regioselectivity at these sites. Polyhalogenation may occur if the reaction conditions are not carefully controlled, given the ring's high nucleophilicity. mnstate.edu

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction is a fundamental step in the synthesis of various derivatives.

Reaction Details: For a highly activated ring like this compound, milder nitrating agents or conditions may be necessary to prevent oxidation and control the reaction. The electrophile is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by sulfuric acid. masterorganicchemistry.com Substitution is expected to occur preferentially at the C2 and C5 positions, analogous to halogenation.

Subsequent Transformations: The resulting nitro derivatives are valuable synthetic intermediates. A key transformation is the reduction of the nitro group to an amino (-NH₂) group. mnstate.edu This can be achieved using reducing agents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, altering the electronic properties and reactivity of the molecule for further synthesis. mnstate.edu

Friedel-Crafts alkylation and acylation are classic EAS reactions for forming new carbon-carbon bonds at the aromatic ring. masterorganicchemistry.commnstate.edu

Alkylation: This process involves reacting the diol with an alkyl halide in the presence of a Lewis acid catalyst. However, due to the highly activated nature of the this compound ring, polyalkylation is a significant potential side reaction. mnstate.edu The introduction of one alkyl group further activates the ring, making it more susceptible to subsequent alkylations.

Acylation: Acylation, which introduces an acyl group (R-C=O), is generally a more controlled reaction. It is typically carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. researchgate.net The product is a ketone, and the deactivating nature of the acyl group prevents further acylation of the same ring. mnstate.edu A notable example of a related reaction is formylation, such as the Vilsmeier-Haack reaction, which has been used to introduce an aldehyde group onto the similar 2,5-dimethylbenzene-1,3-diol to synthesize a key precursor, 3-methylorcinaldehyde. acs.org The resulting acyl derivatives can be subsequently reduced to alkyl groups (e.g., via Clemmensen or Wolff-Kishner reduction), providing a reliable method for introducing primary alkyl chains while avoiding polyalkylation. mnstate.edu

| Reaction Type | Reagent | Typical Product (Substitution at C2/C5) |

| Bromination | Br₂ | 2-Bromo-4,6-dimethylbenzene-1,3-diol |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4,6-dimethylbenzene-1,3-diol |

| Acylation | RCOCl, AlCl₃ | 1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one |

Oxidation and Reduction Chemistry

The hydroxyl groups of this compound are central to its oxidation and reduction behavior, allowing it to participate in redox reactions.

Phenols, and especially dihydroxybenzenes, can be oxidized to form quinones, which are cyclic conjugated diketones. smolecule.comgoogle.com This transformation is significant in both synthetic chemistry and in the context of materials science, such as for the development of electrolytes for redox flow batteries. harvard.edu

Reaction Mechanism: The oxidation of a hydroquinone-type molecule involves the loss of two protons and two electrons (a 2H⁺/2e⁻ process) to form the corresponding quinone. chemrxiv.org In the case of this compound (a resorcinol), oxidation is more complex than for a 1,2- or 1,4-diol. However, oxidation can still lead to quinone-like structures. For instance, oxidation of related dihydroxybenzenes can be achieved using various oxidizing agents, including potentially air or oxygen in the presence of a catalyst system. google.com The oxidation of phenols with reagents like 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) is a known method to produce benzoquinones. ucsb.edu The stability of the resulting quinones can be influenced by factors like pH and the presence of nucleophiles. harvard.educhemrxiv.org

| Oxidizing Agent | Product Type |

| Various (e.g., O₂, catalysts) | Quinone derivative |

| 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) | Benzoquinone derivative |

Reduction chemistry involving this compound can refer to several processes. One key process is the reduction of its oxidized quinone form back to the diol state, completing the redox cycle. chemrxiv.org Another involves the reduction of functional groups that have been added to the ring.

Reduction of Quinones: The quinone-hydroquinone redox couple is reversible. Quinones can be reduced back to their dihydroxybenzene form using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium dithionite. ucsb.edu This reversibility is a key property explored in applications like organic aqueous redox flow batteries. harvard.edu

Reduction of Ring Substituents: As previously mentioned, acyl groups introduced via Friedel-Crafts acylation can be reduced to alkyl groups using methods like the Clemmensen reduction (Zn(Hg), HCl). mnstate.edu Similarly, aldehyde groups on related resorcinol (B1680541) structures have been reduced to form methyl groups. rsc.org In biosynthetic pathways, aryl-aldehydes and aryl-alcohols can be reduced to the corresponding methyl derivatives by specific enzymes. scispace.com The reduction of ester functionalities on related aromatic rings to diols has also been accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comresearchgate.net

Condensation and Polymerization Reactions

The structural features of this compound, namely the activated aromatic ring and the two hydroxyl groups, allow it to participate in a variety of condensation and polymerization reactions. These reactions lead to the formation of valuable intermediates and polymers with specific properties.

Reactions with Hexamethylenetetramine to Form Reactive Intermediates

This compound can be used in conjunction with hexamethylenetetramine to generate reactive intermediates. cymitquimica.com Hexamethylenetetramine is a versatile reagent that, in acidic media, can decompose to provide fragments that are sources of formaldehyde (B43269) and ammonia. researchgate.net This reactivity is harnessed in reactions such as the Duff reaction for formylation of activated aromatic rings.

Phenolic compounds, particularly those with high electron density like resorcinols, are known to react with hexamethylenetetramine. For instance, 1,3-dihydroxybenzene readily forms a 1:1 hydrogen-bonded complex with hexamethylenetetramine. researchgate.net In the case of this compound, the interaction with hexamethylenetetramine likely forms a hexaminium salt or a similar reactive adduct. researchgate.net Subsequent hydrolysis of this intermediate, typically under acidic conditions, can introduce a formyl group (-CHO) onto the aromatic ring at the position ortho to a hydroxyl group. This process represents a key step in the synthesis of more complex substituted aromatic compounds.

Polymerization Initiated by this compound Derivatives

Derivatives of this compound have been specifically designed to act as initiators in polymerization processes. A notable example is the use of 1,3-di(2-chloro-2-propyl)-4,6-dimethylbenzene as a bifunctional initiating and transfer agent, also known as a "binifer," for the living carbocationic polymerization of isobutylene (B52900). researchgate.net

In this system, the derivative acts as a dual-purpose molecule. In the presence of a Lewis acid co-initiator such as boron trichloride (B1173362) (BCl₃), the two tertiary chloride sites on the initiator generate two carbocationic centers. These centers initiate the polymerization of isobutylene from both ends, leading to the growth of a polymer chain with controlled molecular weight and a narrow molecular weight distribution. The "living" nature of this polymerization allows for the synthesis of well-defined telechelic polymers, where the polymer chains are capped with reactive terminal groups. researchgate.net

Table 1: Polymerization of Isobutylene using a this compound Derivative

| Parameter | Description | Reference |

|---|---|---|

| Initiator | 1,3-di(2-chloro-2-propyl)-4,6-dimethylbenzene (m-DMeDCC) | researchgate.net |

| Monomer | Isobutylene | researchgate.net |

| Co-initiator | Boron trichloride (BCl₃) | researchgate.net |

| Polymerization Type | Living Carbocationic Polymerization | researchgate.net |

| Functionality | Bifunctional initiator ("Binifer") | researchgate.net |

| Product | α,ω-di-tert-chloropolyisobutylene | researchgate.net |

Formation of Co-ordination Compounds and Ligand Behavior

The diol functionality and the aromatic backbone of this compound and its derivatives make them suitable candidates for acting as ligands in coordination chemistry. They can chelate to metal ions to form stable metal complexes with diverse structures and properties.

Chelation with Metal Ions (e.g., Cu(II) complexes)

While the parent diol can coordinate to metals, more complex derivatives have been extensively studied to create specific coordination environments. Derivatives where the hydroxyl groups are replaced by or linked to stronger chelating units, such as oxamato or pyridyl groups, are particularly effective ligands.

For example, phenylenebis(oxamato) ligands, which can be conceptually derived from substituted phenylene diamines, are powerful bridging ligands for metal ions like copper(II). icmol.essemanticscholar.org A structurally related ligand, 4,5-dimethyl-1,2-phenylenebis(oxamato) (dmopba), has been used to synthesize polynuclear copper(II) complexes. mdpi.com In these complexes, the oxamato groups act as a bis(bidentate) ligand, where each oxamato unit provides a nitrogen and an oxygen donor atom to chelate a Cu(II) ion. The entire ligand can then bridge between multiple metal centers, facilitating the formation of di-, tri-, or even hexanuclear complexes. mdpi.comresearchgate.net

Another class of derivatives involves the introduction of pyridyl groups. The ligand 1,3-di(2-pyridyl)-4,6-dimethylbenzene (dpyxH) has been used to synthesize cationic iridium(III) complexes. researchgate.net In this case, the ligand acts in a terdentate fashion, coordinating to the metal center through two nitrogen atoms from the pyridyl rings and one carbon atom from the central dimethylbenzene ring via cyclometalation. researchgate.net

Structural Characterization of Metal Complexes

In the case of the hexacopper(II) complex formed with the 4,5-dimethyl-1,2-phenylenebis(oxamato) ligand, X-ray analysis revealed a unique linear structure. mdpi.com The structure consists of two trinuclear copper units linked together. Within these units, the Cu(II) ions are chelated by the oxamato groups, often adopting a square-planar or distorted square-pyramidal geometry. mdpi.com The phenylene backbone of the ligand enforces a specific spatial arrangement of the metal centers, influencing the magnetic properties of the complex. icmol.essemanticscholar.orgresearchgate.net

For the iridium(III) complex containing the 1,3-di(2-pyridyl)-4,6-dimethylbenzene ligand, structural characterization confirmed a bis-terdentate coordination environment with a cis-C₂N₄ arrangement around the iridium center. researchgate.net

Table 2: Structural Data for a Related Copper(II) Oxamato Complex

| Feature | Description | Reference |

|---|---|---|

| Complex | {[Cu(bpca)]₂[Cu(dmopba)(H₂O)]}₂·4H₂O | mdpi.com |

| Ligand Derivative | 4,5-dimethyl-1,2-phenylenebis(oxamato) (dmopba) | mdpi.com |

| Metal Ion | Copper(II) | mdpi.com |

| Nuclearity | Hexanuclear | mdpi.com |

| Characterization Method | Single-Crystal X-ray Diffraction | mdpi.com |

| Coordination Feature | Oxamato groups act as bridging bis(bidentate) chelators | mdpi.com |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Substitution Pattern Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the substitution pattern of the benzene (B151609) ring in 4,6-dimethylbenzene-1,3-diol. The symmetry of the molecule dictates the number and splitting patterns of the proton signals. docbrown.info In 1,3-disubstituted aromatic compounds like m-xylene, which shares a similar substitution pattern, the aromatic protons are chemically non-equivalent, leading to distinct signals in the ¹H NMR spectrum. docbrown.info For this compound, one would expect to observe distinct resonances for the aromatic protons and the methyl group protons. The integration of these signals provides the ratio of protons in different chemical environments, further confirming the structure. docbrown.infodocbrown.info The chemical shifts of the hydroxyl (OH) protons can vary and are often broad, depending on factors like solvent and concentration. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.0 - 7.5 | Singlet, Doublet | 2H |

| Methyl CH₃ | 2.0 - 2.5 | Singlet | 6H |

| Hydroxyl OH | Variable | Broad Singlet | 2H |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectroscopic Applications for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct evidence for the number of distinct carbon environments within a molecule. docbrown.info For this compound, the symmetry of the molecule results in a specific number of signals in the ¹³C NMR spectrum, confirming the substitution pattern. Due to the molecule's symmetry, one would expect to see distinct signals for the two types of aromatic carbons (those bearing hydroxyl/methyl groups and the unsubstituted ones) and a single signal for the two equivalent methyl carbons. docbrown.infodocbrown.info The chemical shifts of the carbon atoms are influenced by the electron-donating effects of the hydroxyl and methyl groups. docbrown.info The carbon atoms attached to the oxygen of the hydroxyl groups will appear at a significantly downfield chemical shift compared to the other aromatic and methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 160 |

| C-CH₃ | 130 - 140 |

| Aromatic CH | 100 - 120 |

| Methyl CH₃ | 15 - 25 |

Note: Predicted values are based on typical ranges for substituted benzene derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound is characterized by specific absorption bands corresponding to its key functional groups. A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. pressbooks.publibretexts.org The presence of both methyl groups and the aromatic ring is confirmed by C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹. docbrown.info Furthermore, characteristic absorptions for C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for its definitive identification. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-O | Stretching | 1150 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Absorption Spectra in Various Solvents and pH

The UV-Vis absorption spectrum of this compound is influenced by the solvent environment and the pH of the solution. In different solvents, the position of the absorption maxima can shift, a phenomenon known as solvatochromism. researchgate.net This is due to differential stabilization of the ground and excited states by the solvent. The electronic absorption spectra of related diol compounds have been studied in various organic solvents and buffer solutions of different pH. nih.gov Generally, aromatic compounds like this compound exhibit characteristic π → π* transitions. Changes in pH can lead to the deprotonation of the phenolic hydroxyl groups, which significantly alters the electronic structure and, consequently, the UV-Vis spectrum. nih.gov This deprotonation can cause a bathochromic (red) shift in the absorption bands. researchgate.net

Ligand-Metal Charge Transfer Band Analysis in Complexes

When this compound acts as a ligand in a metal complex, new electronic transitions can arise, specifically ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. wikipedia.orglibretexts.org In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital, resulting in the reduction of the metal center. libretexts.org These charge transfer bands are typically very intense, with molar absorptivities often significantly higher than those of d-d transitions. wikipedia.org The energy of the LMCT band is dependent on the nature of the ligand and the metal ion. The presence of electron-donating groups, such as the hydroxyl and methyl groups on the benzene ring of this compound, would influence the energy of the ligand's molecular orbitals and thus affect the energy of the LMCT transition. The analysis of these bands in the UV-Vis spectra of its metal complexes provides valuable information about the electronic interaction between the ligand and the metal center.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₈H₁₀O₂ and a molecular weight of approximately 138.16 g/mol . nih.govcymitquimica.com The exact monoisotopic mass is 138.068079557 Da. nih.gov

In a mass spectrometer, the initial event is the ionization of the molecule, typically resulting in a molecular ion peak (M⁺•). For this compound, this corresponds to an m/z value of 138. The fragmentation of this molecular ion provides valuable structural information. A common fragmentation pathway for aromatic compounds with methyl groups is the loss of a methyl radical (•CH₃), which has a mass of 15. This would result in a significant fragment ion at m/z 123 (M-15). This process is observed in similar dimethylbenzene compounds, where the loss of a methyl group often leads to a stable benzylic-type cation. docbrown.info

Another characteristic fragmentation involves the resorcinol (B1680541) core. Studies on related alkylresorcinols show that a major fragmentation pathway is the cleavage of the alkyl chain, leading to a prominent ion corresponding to the hydroxylated aromatic ring. csic.es For this compound, cleavage of the methyl groups could lead to fragments related to the core benzene-1,3-diol structure. The fragmentation of long-chain alkylresorcinols often results in a base peak at m/z 124, corresponding to the orcinol (B57675) ion, which highlights the stability of the dihydroxybenzene moiety. csic.es

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion | Description |

| 138 | [C₈H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₇H₇O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 110 | [C₆H₆O₂]⁺• | Loss of an ethyl radical or two methyl groups |

Thermal Analysis (TGA, DTA) of Related Metal Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of metal complexes derived from ligands like this compound. While data on the compound itself is limited, studies on its derivatives provide insight into these properties.

For example, research on the Cu(II) complexes of a related ligand, 4-(4,6-dimethylpyrimidin-2-ylazo)benzene-1,3-diol, demonstrates the utility of these methods. nih.gov TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic transitions like melting or decomposition. nih.gov

In the study of the Cu(II) complexes, TGA and DTA were used to characterize the solid-state compounds, confirming the formation of 1:1 and 1:2 metal-to-ligand complexes. The thermal decomposition stages were analyzed to compute kinetic parameters such as activation energy (E), entropy of activation (ΔS), enthalpy of activation (ΔH), and Gibbs free energy of activation (ΔG). nih.gov This type of analysis is crucial for understanding the stability and bonding within the coordination sphere of the metal complexes. The results typically show multi-step decomposition processes, often involving the loss of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. nih.gov

Table 2: Thermal Analysis Data for Cu(II) Complexes of a Related Benzene-1,3-diol Derivative

| Analysis Type | Observation | Interpretation |

| TGA | Multi-step mass loss | Corresponds to the loss of water molecules and subsequent ligand decomposition. |

| DTA | Endothermic/Exothermic Peaks | Indicates phase transitions, melting points, and decomposition events. |

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile and thermally sensitive compounds like phenols. For purity assessment of this compound, reversed-phase HPLC is a common approach. bldpharm.comambeed.com In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. Detection is often performed using a UV detector, as the benzene ring possesses a chromophore that absorbs UV light. Studies on similar alkylresorcinols have utilized a C18 column with detection at 280 nm for separation and analysis. csic.es HPLC can also be adapted for preparative purposes to isolate the pure compound from a reaction mixture. csic.es Furthermore, chiral HPLC, using columns like amylose (B160209) tris(3,5-dimethylphenylcarbamate), can be employed to resolve enantiomers of related chiral derivatives. nih.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, potentially after derivatization of the hydroxyl groups to increase volatility and improve peak shape. The NIST WebBook contains GC data for the related compound 1,3-diethyl-4,6-dimethylbenzene, providing retention index data on a polar Carbowax 20M capillary column. nist.gov This suggests that a similar polar column could be effective for the separation of this compound from other components in a mixture. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can provide both quantitative purity information and structural confirmation.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas | Detection Method | Application |

| HPLC | Reversed-Phase C18 | Methanol/Water or Acetonitrile/Water | UV (e.g., 280 nm) | Purity analysis, reaction monitoring, preparative separation |

| GC | Polar Capillary (e.g., Carbowax) | Inert Gas (e.g., He, N₂) | FID, MS | Purity analysis, separation of volatile impurities |

Theoretical and Computational Studies on 4,6 Dimethylbenzene 1,3 Diol and Its Derivatives

Molecular Orbital Calculations (e.g., AM1 Level)

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), offer a computationally efficient way to study the electronic properties and geometries of molecules. These methods are particularly useful for larger molecules where more computationally expensive ab initio methods may be impractical.

Molecular orbital calculations at the AM1 level have been employed to investigate the electronic structure of derivatives of 4,6-dimethylbenzene-1,3-diol. For instance, in a study of 4-(4,6-dimethylpyrimidin-2-ylazo)benzene-1,3-diol, semi-empirical molecular orbital calculations were performed to understand the molecule's electronic structure in its ground state. nih.gov These calculations help in assigning the electronic transitions observed in UV-visible absorption spectra. By calculating the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electronic behavior of the molecule.

The following table summarizes key electronic properties that can be determined from AM1 calculations:

| Calculated Property | Significance |

| Heat of Formation | Indicates the relative stability of the molecule. |

| Ionization Potential | Energy required to remove an electron (related to HOMO energy). |

| Electron Affinity | Energy released when an electron is added (related to LUMO energy). |

| Dipole Moment | Provides information about the polarity and charge distribution in the molecule. |

| Atomic Charges | Indicates the partial charges on each atom, useful for understanding reactivity. |

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical and biological properties. For molecules like this compound, the orientation of the hydroxyl groups is of particular interest. AM1 calculations can be used to determine the most stable conformers by calculating the energies of different possible arrangements.

In the case of the derivative 4-(4,6-dimethylpyrimidin-2-ylazo)benzene-1,3-diol, AM1 calculations have shown that the presence of an intramolecular hydrogen bond significantly contributes to the stability of the molecule. nih.gov This hydrogen bond forms between one of the hydroxyl groups of the benzene-1,3-diol moiety and a nitrogen atom of the pyrimidine (B1678525) ring. Such intramolecular interactions lock the molecule into a more rigid conformation, which can have a profound impact on its properties. Similarly, for this compound itself, computational methods can predict the preferred orientation of the two hydroxyl groups and the energy barrier for their rotation, including the potential for intramolecular hydrogen bonding between them.

Density Functional Theory (DFT) Studies of Stability and Reactivity

Density Functional Theory (DFT) is a more rigorous computational method that provides a good balance between accuracy and computational cost. It is widely used to study the electronic structure, stability, and reactivity of molecules.

DFT calculations can be used to determine the stability of different isomers and conformers of this compound with high accuracy. For example, by comparing the calculated energies of this compound with its isomers like 3,4-dimethylbenzene-1,2-diol, the relative thermodynamic stabilities can be established.

Reactivity can be assessed by analyzing the frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive. mdpi.com

Conceptual DFT also provides reactivity indices that can be used to predict the behavior of the molecule in chemical reactions.

The following table outlines some key parameters obtained from DFT studies and their implications for stability and reactivity:

| DFT Parameter | Definition | Implication for Stability and Reactivity |

| Total Energy | The total electronic energy of the molecule. | Lower energy indicates higher stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity. |

| Global Hardness (η) | Resistance to change in electron distribution. | Higher hardness implies lower reactivity. |

| Global Softness (S) | The reciprocal of hardness. | Higher softness implies higher reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences the polarity of bonds and reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Higher values indicate a stronger electrophile. |

Studies on analogous compounds, such as 3-nitro-1,2,4-triazole-5-one, have used DFT to investigate intermolecular interactions like hydrogen bonding, which are crucial for understanding the stability of dimers and crystal structures. nih.gov These studies calculate binding energies and changes in Gibbs free energy to predict the spontaneity of dimer formation. nih.gov Such approaches are directly applicable to studying the intermolecular interactions of this compound.

Reaction Mechanism Studies using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, as well as calculate the activation energies that govern the reaction rate.

For reactions involving this compound, such as electrophilic substitution or oxidation, computational studies can provide a detailed, step-by-step picture of the reaction pathway. For example, in an electrophilic aromatic substitution reaction, calculations can determine which position on the ring is most susceptible to attack by an electrophile by analyzing the calculated atomic charges and frontier orbital densities.

Computational studies of reaction mechanisms on related types of reactions, such as 1,3-dipolar cycloadditions, have been performed. dntb.gov.uaresearchgate.net These studies examine the concerted versus stepwise nature of the reaction, the synchronicity of bond formation, and the factors that control regioselectivity and stereoselectivity. dntb.gov.uaresearchgate.net The insights gained from these studies on other systems can inform the investigation of reactions involving derivatives of this compound.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. These studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or other properties.

For analogues of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. These descriptors can be constitutional, topological, physicochemical, geometrical, or quantum-chemical in nature.

A typical QSAR study involves the following steps:

Data Set Selection: A series of analogous compounds with known activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using computational software.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

For example, a QSAR study on 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues investigated their influence on the central nervous system. nih.gov Similarly, QSAR studies on other classes of compounds, such as piplartine analogues and thiazole (B1198619) derivatives, have been successful in identifying key structural features responsible for their biological activity. nih.govresearchgate.net These studies can guide the design of new, more potent analogues of this compound for various applications.

The following table presents an example of descriptors that might be used in a QSAR study of this compound analogues:

| Descriptor Type | Example Descriptor | Information Provided |

| Constitutional | Molecular Weight | Size of the molecule. |

| Number of H-bond donors/acceptors | Potential for hydrogen bonding. | |

| Topological | Wiener Index | Branching of the molecular skeleton. |

| Kier & Hall Shape Indices | Molecular shape and size. | |

| Physicochemical | LogP (Octanol-water partition coefficient) | Lipophilicity of the molecule. |

| Molar Refractivity | Molar polarizability of a molecule. | |

| Geometrical | Molecular Surface Area | The surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |

| Dipole Moment | Polarity of the molecule. |

By identifying which descriptors are most important for a given activity, QSAR models can provide valuable insights into the mechanism of action and guide the synthesis of new compounds with improved properties.

Biological Activity and Interactions of 4,6 Dimethylbenzene 1,3 Diol Analogues and Derivatives Excluding Clinical Data

Mechanisms of Molecular Interaction

The biological activities of 4,6-dimethylbenzene-1,3-diol derivatives are rooted in their fundamental physicochemical properties, which dictate how they interact with molecular targets within a biological milieu.

Hydrogen Bonding with Biological Molecules

A primary mechanism governing the interaction of this compound analogues with biological macromolecules is hydrogen bonding. bris.ac.ukmdpi.com The two hydroxyl (-OH) groups on the benzenediol ring are pivotal, capable of acting as both hydrogen bond donors (via the hydrogen atom) and acceptors (via the oxygen atom's lone electron pairs). bris.ac.uk This dual capacity allows for the formation of directional, non-covalent interactions with complementary residues in biological molecules, such as the amino acid side chains of proteins and the functional groups of nucleic acids. mdpi.com These interactions are crucial for molecular recognition, influencing the conformation and function of target molecules. bris.ac.uk For instance, the binding of such compounds into the active site of an enzyme can be stabilized by a network of hydrogen bonds.

Redox Activity and Electron Transfer Processes in Metabolic Pathways

The benzenediol moiety, characteristic of these compounds, is redox-active. It can undergo oxidation, a process involving the loss of electrons, to form corresponding quinone or semiquinone radical species. This ability to participate in electron transfer processes is fundamental to their potential role in metabolic pathways. acs.orgscispace.com The transfer of electrons is a cornerstone of cellular respiration and many enzymatic functions. acs.org The stability and reactivity of the radical cations formed during one-electron oxidation are of significant interest, as these intermediates can be highly reactive. scispace.com This redox cycling capability means that these analogues can potentially interfere with or participate in biological electron transport chains. The process of photo-induced electron transfer (PET) is another mechanism where an excited molecule transfers energy to another, a process relevant in systems with fluorophores and quenchers. rsc.org

In Vitro Biological Activity Studies of Analogues and Derivatives

The molecular interaction mechanisms of this compound analogues translate into measurable biological activity, which is often explored through in vitro studies using isolated enzymes and cultured cell lines.

Enzyme-Catalyzed Reactions and Metabolic Pathways

Analogues of this compound can serve as substrates for various enzymes. Enzyme-catalyzed reactions are central to the metabolism of foreign compounds (xenobiotics) in biological systems. For example, oxidoreductases can catalyze the hydroxylation of the aromatic ring or the oxidation of the methyl groups. Lipases, a class of hydrolase enzymes, are widely used in biocatalysis and can be involved in the stereoselective acylation or hydrolysis of derivatives containing ester functional groups. unipd.itresearchgate.netnih.gov The study of such enzymatic transformations is crucial for understanding the metabolic fate of these compounds. For instance, Pseudomonas putida has been shown to oxidize p-xylene (B151628) to cis-3,6-dimethyl-3,5-cyclohexadiene-1,2-diol, demonstrating a relevant enzymatic pathway for dimethyl-substituted benzene (B151609) rings. researchgate.net

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (e.g., SW707, HCV29T, A549, T47D)

A significant area of research involves evaluating the antiproliferative and cytotoxic effects of this compound derivatives against various human cancer cell lines.

One study investigated a series of newly synthesized 4-(1H-benzimidazol-2-yl)benzene-l,3-diols for their in vitro cytotoxicity against four human cancer cell lines: SW707 (rectal adenocarcinoma), HCV29T (bladder cancer), A549 (non-small cell lung cancer), and T47D (breast cancer). researchgate.net Several of the tested compounds exhibited potent antiproliferative properties, with some showing greater efficacy than the standard chemotherapy drug, cisplatin, which was used as a reference. researchgate.net

The cytotoxic activity, measured as the IC₅₀ value (the concentration required to inhibit cell growth by 50%), varied depending on the specific substitutions on the benzimidazole (B57391) and benzene-1,3-diol rings. researchgate.net For example, the introduction of an ethyl group at position 6 of the benzene-1,3-diol moiety in conjunction with a 5,6-dimethyl-1H-benzimidazole group resulted in a compound with strong cytotoxic effects across all four cell lines. researchgate.net In contrast, the presence of an additional hydroxyl group on the benzenediol moiety was found to decrease antiproliferative activity in a related series of compounds. researchgate.net

Below is a table summarizing the cytotoxic activity of selected 4-(1H-benzimidazol-2-yl)benzene-1,3-diol derivatives. researchgate.net

| Compound | Substituents | IC₅₀ (μM) vs. SW707 | IC₅₀ (μM) vs. HCV29T | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. T47D |

|---|---|---|---|---|---|

| 4-(5,6-Dimethyl-1H-benzimidazol-2-yl)-6-ethylbenzene-1,3-diol | R¹=H, R²=Et, R³=Me, R⁴=Me | 1.3 | 1.6 | 2.0 | 1.8 |

| 4-(5,6-Dimethyl-1H-benzimidazol-2-yl)-6-methylbenzene-1,3-diol | R¹=H, R²=Me, R³=Me, R⁴=Me | 2.4 | 2.4 | 3.3 | 3.0 |

| 4-(5,6-Dimethyl-1H-benzimidazol-2-yl)benzene-1,3-diol | R¹=H, R²=H, R³=Me, R⁴=Me | 2.6 | 3.2 | 3.7 | 3.3 |

| Cisplatin (Reference) | N/A | 2.2 | 1.5 | 3.6 | 4.9 |

Other classes of compounds containing phenol (B47542) or diol structures have also been tested against these cell lines. For instance, certain chalcone (B49325) derivatives have shown activity against the T47D cell line. ugm.ac.id Similarly, analogues of piperlongumine (B1678438) have been reported to induce apoptosis in the A549 cell line through the generation of reactive oxygen species (ROS). nih.gov Honokiol derivatives bearing a 1,3,4-thiadiazole (B1197879) scaffold have also demonstrated anticancer properties against a panel of cell lines including A549 and T47D. mdpi.com

Cholinesterase Inhibition Studies of Benzimidazole Derivatives

Benzimidazole derivatives have been a significant focus of research for their potential as cholinesterase inhibitors, which is a primary strategy in the management of Alzheimer's disease. biointerfaceresearch.com These compounds are investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. biointerfaceresearch.comnih.gov

Studies on 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols, which are structurally related to this compound, have explored how modifications to both the benzimidazole and the benzene-1,3-diol (resorcinol) rings affect their inhibitory activity against AChE and BuChE. researchgate.net The inhibitory potency of these compounds is significantly influenced by the nature and position of substituents. researchgate.net For instance, the presence of hydrophobic substituents like chlorine or methyl groups at positions 5 and 6 of the 1H-benzimidazole ring was found to enhance activity. researchgate.net Conversely, adding a third hydroxyl group to the benzenediol moiety was shown to decrease the inhibitory potency against both cholinesterase enzymes. researchgate.net

A series of benzimidazole-based Schiff base derivatives also demonstrated significant inhibitory activity against both AChE and BuChE. nih.gov The IC₅₀ values for these compounds ranged from 123.9 ± 10.20 to 342.60 ± 10.60 µM against AChE and 131.30 ± 9.70 to 375.80 ± 12.80 µM against BuChE. nih.gov Certain compounds within this series exhibited potent dual inhibition of both enzymes. nih.gov The research underscored that the specific substitutions on the phenyl ring of the Schiff base derivatives were crucial for their inhibitory potential. nih.gov

Kinetic studies have shown that benzimidazole derivatives act as reversible inhibitors of cholinesterases from various sources, including human erythrocytes and horse serum. nih.gov The nature of this reversible inhibition is complex and depends on the specific structure of the inhibitor and the substrate used in the assay. nih.gov

Table 1: Cholinesterase Inhibition by Benzimidazole Derivatives Use the search bar to filter results.

Antimicrobial and Antifungal Evaluations

Analogues and derivatives of this compound have been evaluated for their efficacy against various microbial and fungal pathogens. Research into 3,6-dimethylbenzene-1,2-diol, a close structural isomer, has shown notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is suggested to involve the disruption of bacterial cell wall synthesis and the inhibition of key metabolic pathways.

In the realm of antifungal research, cinnoline (B1195905) derivatives synthesized from 2,3-dimethylbenzene-1,4-diol demonstrated potent activity against Aspergillus niger, Cryptococcus neoformans, and Candida krusei. ijper.org The minimum inhibitory concentration (MIC) for these compounds ranged from 0.2 to 100 µg/mL. ijper.org

Furthermore, a series of novel phenylthiazole derivatives incorporating a 1,3,4-thiadiazole thione moiety was synthesized and tested against several plant pathogens. mdpi.com Many of these compounds showed moderate to excellent antibacterial and antifungal activities. mdpi.com Specifically, compound 5k was highly effective against the bacterium Ralstonia solanacearum with a median effective concentration (EC₅₀) of 2.23 µg/mL, significantly outperforming the commercial agent Thiodiazole copper. mdpi.com Another compound, 5b, displayed excellent antifungal activity against the necrotrophic fungus Sclerotinia sclerotiorum. mdpi.com

Studies on thiazolidin-4-one derivatives have also contributed to this field. nanobioletters.com When tested against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, Salmonella typhi) bacteria, as well as the fungal strain Candida albicans, certain derivatives showed significant activity. nanobioletters.com For example, compounds with chloro substitutions on the phenyl ring demonstrated moderate to maximum growth inhibition against all tested strains. nanobioletters.com In contrast, derivatives with nitro substitutions were found to be inactive against the tested strains. nanobioletters.com

Table 2: Antimicrobial and Antifungal Activity of Related Derivatives Use the search bar to filter results.

Structure-Activity Relationship (SAR) Analysis of Substituted Derivatives

The structure-activity relationship (SAR) is crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For derivatives related to this compound, SAR analyses have provided valuable insights, particularly for cholinesterase inhibitors.

In the case of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivatives, the substitution pattern on both heterocyclic rings plays a definitive role in their inhibitory action. researchgate.net A key finding is that the presence of hydrophobic substituents, such as methyl groups, at positions 5 and 6 of the benzimidazole ring enhances biological activity. researchgate.net Specifically, derivatives with two methyl groups at the 5 and 6 positions showed beneficial properties. researchgate.net Conversely, the introduction of additional substituents on the resorcinol (B1680541) (benzene-1,3-diol) moiety tends to decrease activity. researchgate.net This was particularly evident when a third hydroxyl group was added to the resorcinol ring of 5,6-dimethylbenzimidazoles, leading to a reduction in antiproliferative activity. researchgate.net Similarly, the presence of nitro or cyano groups on the benzimidazole ring significantly decreased the inhibitory potency against both AChE and BuChE. researchgate.net

For a series of benzimidazole-based Schiff base derivatives, SAR analysis indicated that substitutions on the phenyl ring were key determinants of their cholinesterase inhibitory potential. nih.gov Specifically, derivatives bearing 2-hydroxy and 4-nitro substitutions on the phenyl ring demonstrated favorable inhibitory activity against both AChE and BuChE. nih.gov This highlights the importance of electronic and steric factors of the substituents in the interaction with the active sites of these enzymes.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The future development of applications for 4,6-dimethylbenzene-1,3-diol is intrinsically linked to the innovation of its synthesis. While traditional methods like Friedel-Crafts reactions are established, research is shifting towards more efficient, sustainable, and "green" synthetic strategies. mdpi.comsemanticscholar.org One area of investigation involves the ozonolysis of precursor compounds like 2,4-xylidine (2,4-dimethyl-aniline), which has been shown to yield 4,6-dimethylresorcinol as a secondary product through oxidation mechanisms involving hydroxyl radicals. researchgate.net

Future research will likely focus on optimizing such oxidative pathways and exploring biocatalysis, where enzymes could offer highly selective and environmentally benign routes to the target molecule. The development of synthetic protocols that minimize hazardous reagents and waste, operate at ambient temperatures, and utilize renewable feedstocks aligns with the principles of green chemistry and is a critical goal for expanding the compound's industrial viability. semanticscholar.org Furthermore, exploring new catalytic systems for existing reactions could lead to higher yields and purity, reducing the need for extensive purification steps.

Advanced Derivatization for Tailored Properties

The functional core of this compound serves as an excellent platform for advanced derivatization, enabling the synthesis of new molecules with highly specific, tailored properties. By chemically modifying the hydroxyl or aromatic ring positions, researchers can fine-tune characteristics such as solubility, biological activity, and polymerizability.

For example, research has demonstrated that reacting this compound with other molecules can produce novel, biologically active compounds. A one-pot synthesis has been developed to create 4-(1H-benzimidazol-2-yl)benzene-l,3-diols, which show cytotoxic activity against various human cancer cell lines. researchgate.net Similarly, resorcinol (B1680541) derivatives are being investigated as potential aldose reductase inhibitors, with studies showing that the degree and position of alkyl substitution significantly impact inhibitory effects. x-mol.com In the realm of materials science, the compound is a precursor for benzoxazine (B1645224) monomers, which are used to create thermoset resins with desirable thermal and mechanical properties. conicet.gov.ar Future work will continue to explore a wider range of derivatization reactions to create libraries of new compounds for screening in pharmaceutical and materials science applications.

Table 1: Examples of this compound Derivatives and Their Tailored Properties

| Derivative Class | Key Modification | Tailored Property | Potential Application |

| Benzimidazoles | Condensation with benzene-l,2-diamines | Cytotoxic activity | Anticancer agents researchgate.net |

| Alkylated Resorcinols | Addition of various alkyl chains | Modulated enzyme inhibition | Therapeutics for diabetic complications x-mol.com |

| Benzoxazines | Reaction with an amine and formaldehyde (B43269) | Polymerizability, thermal stability | High-performance thermoset resins conicet.gov.ar |

| Sorbicillinoids | Incorporation into natural product scaffold | Antioxidant & anti-inflammatory activity | Pharmaceuticals frontiersin.org |

Integration into Multi-Component Systems

The bifunctional nature of this compound, with its two hydroxyl groups, makes it an ideal building block for integration into complex multi-component systems such as polymers, co-crystals, and supramolecular assemblies. Its inclusion in these systems can impart specific properties like UV stability, flame retardancy, and enhanced adhesion. researchgate.nete-bookshelf.de

In polymer chemistry, it is used as a monomer in the synthesis of polyarylates, which are noted for their outstanding UV stability, making them suitable for durable powder coatings. researchgate.net It is also a component of modified alkylresorcinol-formaldehyde resins that act as methylene (B1212753) acceptors in vulcanizable rubber compositions, improving adhesion in products like tires. google.com

Emerging research directions include its potential use in the construction of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. rsc.org The defined geometry of this compound could be exploited to create novel COF topologies. rsc.org Additionally, its hydrogen-bonding capabilities make it a candidate for designing co-crystals and other supramolecular structures, where it can be combined with active pharmaceutical ingredients or other functional molecules to modify their physical properties.

Table 2: Integration of this compound in Multi-Component Systems

| System Type | Co-components | Resulting System Properties | Application Area |

| Polyarylates | Phthalic acids, diphenyl carbonate | UV stability, tailored end-groups | Super-durable powder coatings researchgate.net |

| Modified Resins | Aldehydes (e.g., formaldehyde), rubber | Methylene acceptor, adhesion promotion | Rubber composites, tires google.com |

| Polymers | Various monomers | Flame retardancy, weather resistance | Advanced plastics, adhesives researchgate.nete-bookshelf.de |

| Photodegradable Polymers | Diisocyanides, dicarboxylic acids | Light-responsive degradation | Drug delivery nanocarriers researchgate.net |

Development of New Catalytic Systems

While this compound is not typically used as a catalyst itself, its structure is a promising scaffold for the development of new ligands and catalytic systems. dechema.de The two hydroxyl groups, positioned meta to each other, can act as coordination sites for metal centers, forming stable chelate complexes. This is a foundational principle in the design of catalysts for a wide range of organic transformations. mit.edu

Future research could focus on synthesizing chiral derivatives of this compound to serve as ligands in asymmetric catalysis, a field of immense importance for producing enantiomerically pure pharmaceuticals. The electronic properties of the benzene (B151609) ring, which can be tuned by further substitution, could also be used to modulate the reactivity of the coordinated metal center. Moreover, the principles of redox catalysis in organic electrosynthesis, where mediators are used to facilitate electron transfer, could be applied by designing systems that incorporate the resorcinol moiety. rsc.org The development of such novel catalytic systems represents a significant opportunity to leverage the unique stereoelectronic properties of the this compound framework to enable new chemical reactions. dechema.de

Further Elucidation of Biological Interaction Mechanisms

Preliminary studies have highlighted the bioactive potential of this compound and its derivatives, particularly as enzyme inhibitors and anti-inflammatory agents. x-mol.comfrontiersin.org A key future research direction is the detailed elucidation of the molecular mechanisms behind these biological activities. For instance, various resorcinol derivatives have shown inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications; however, the precise binding mode and structure-activity relationships are not fully understood. x-mol.com

A study on 2,4-dimethoxy-6-methylbenzene-1,3-diol, a closely related analog, found that it mitigates psoriasiform inflammation by suppressing the MAPK/NF-κB signaling pathway. frontiersin.org Similarly, natural products known as sorbicillinoids, which contain a 2,4-dimethylbenzene-1,3-diol (B1594612) moiety, exhibit notable antioxidant and anti-inflammatory activities. frontiersin.org

Future investigations should employ techniques such as X-ray crystallography to determine the structure of these compounds when bound to their biological targets, providing a definitive picture of the interactions involved. nih.gov Combining these structural studies with site-directed mutagenesis and detailed kinetic analysis will clarify the catalytic or inhibitory mechanism, paving the way for the rational design of more potent and selective therapeutic agents. nih.gov

Table 3: Known and Investigated Biological Interactions of this compound and its Analogs

| Compound/Analog | Biological Target/System | Observed Effect | Proposed Mechanism of Interaction |

| 2,5-Dimethylresorcinol | Aldose Reductase | Enzyme inhibition | Interaction with the enzyme's active site x-mol.com |

| 2,4-dimethoxy-6-methylbenzene-1,3-diol | Macrophages (in vitro) | Reduced production of inflammatory cytokines (IL-23, IL-6) | Suppression of MAPK/NF-κB phosphorylation frontiersin.org |

| Citrinsorbicillinols (contain the diol moiety) | RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | Anti-inflammatory activity frontiersin.org |

| Citrinsorbicillinols (contain the diol moiety) | DPPH assay | Radical scavenging | Antioxidant activity frontiersin.org |

Computational Design of Novel Materials and Bioactive Agents

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new applications for this compound. Techniques like Density Functional Theory (DFT) and molecular docking are already being used to rationalize experimental findings, such as predicting the binding modes of resorcinol derivatives to enzymes or explaining the spectroscopic properties of new molecules. x-mol.commdpi.com

The true potential lies in using these computational tools proactively. Future research will increasingly involve the in silico design of novel molecules before they are ever synthesized in a lab. For example, virtual screening of computationally generated libraries of this compound derivatives could identify promising candidates for specific biological targets. Molecular dynamics simulations can predict the bulk properties of new polymers or the stability of multi-component systems, guiding synthetic chemists toward the most promising materials. nih.gov By predicting reaction mechanisms, binding affinities, and material properties, computational design can significantly reduce the time and resources required for experimental discovery, making it a cornerstone of future research into this versatile chemical compound.

Table 4: Compound Names Mentioned in the Article

| Systematic Name (IUPAC) | Common Name/Synonym |

| This compound | 2,4-dimethylresorcinol |

| 2,4-dimethylaniline | 2,4-xylidine |

| 1,4-androstadiene-3,17-dione | - |

| 4-androstene-3,17-dione | - |

| 2,4-dimethoxy-6-methylbenzene-1,3-diol | - |

| 2,5-dimethylresorcinol | - |

| Resorcinol | Benzene-1,3-diol |

| Phthalic acid | Benzene-1,2-dicarboxylic acid |

| Diphenyl carbonate | - |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dimethylbenzene-1,3-diol, and what experimental conditions are critical for optimizing yield?